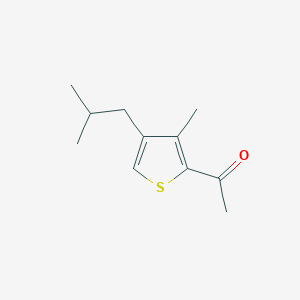
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an isobutyl and a methyl group attached to the thiophene ring, along with an ethanone group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isobutyl-3-methylthiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or iodine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.
Scientific Research Applications
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the presence of the ethanone group allows for hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological effects.
Comparison with Similar Compounds
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Lacks the isobutyl and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylthiophene: Similar in structure but lacks the ethanone group, affecting its chemical reactivity and biological activity.
4-Isobutylthiophene: Lacks the ethanone group, which influences its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-[3-methyl-4-(2-methylpropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C11H16OS/c1-7(2)5-10-6-13-11(8(10)3)9(4)12/h6-7H,5H2,1-4H3 |
InChI Key |
XAHVNSLQCRVJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CC(C)C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
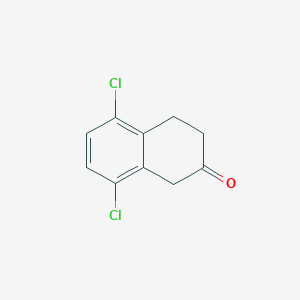
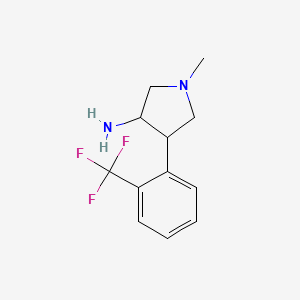
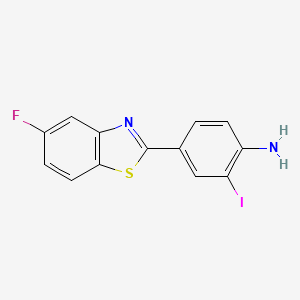
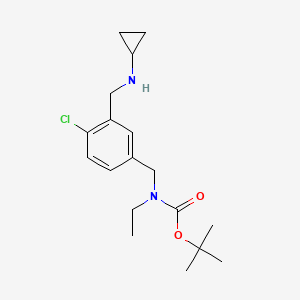
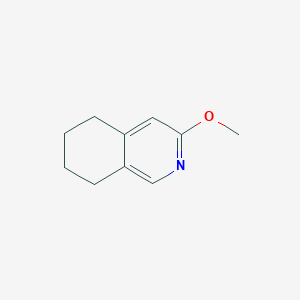
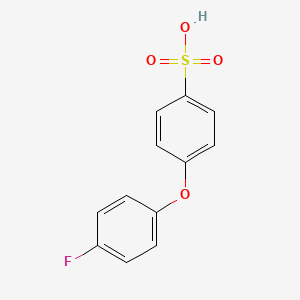
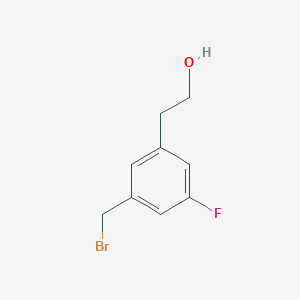
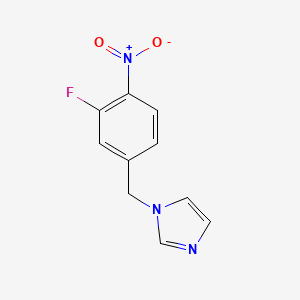


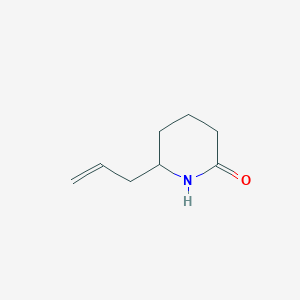
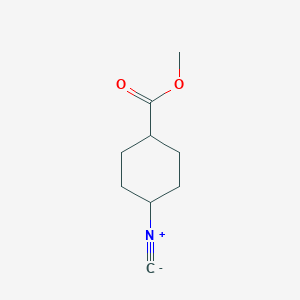

![1-benzenesulfonyl-5-chloro-3-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8361168.png)
